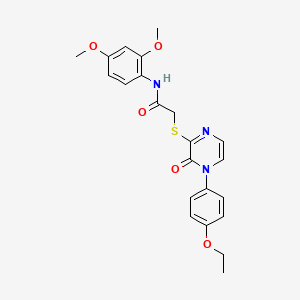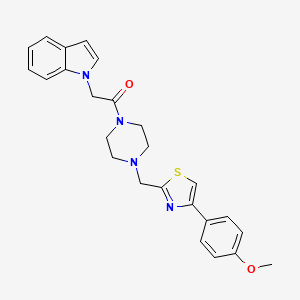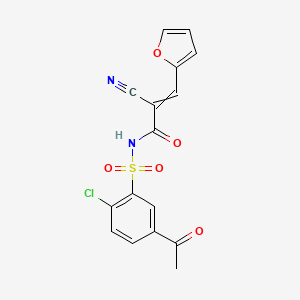![molecular formula C14H13F2N3O2 B2744181 N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide CAS No. 1172078-81-7](/img/structure/B2744181.png)
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopentanecarboxamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopentanecarboxamide group. One common method involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research has indicated potential therapeutic uses, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The presence of the 1,3,4-oxadiazole ring and the difluorophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways or the inhibition of specific cellular processes.
相似化合物的比较
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the rest of its structure.
2,4-Difluorophenyl isocyanate: Another compound with the difluorophenyl group, used in different chemical applications.
Uniqueness
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is unique due to the combination of the cyclopentanecarboxamide moiety and the 1,3,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the difluorophenyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-9-5-6-10(11(16)7-9)13-18-19-14(21-13)17-12(20)8-3-1-2-4-8/h5-8H,1-4H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHSKFMDJQFZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)
![methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2744102.png)

![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)
![N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2744108.png)




![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)
![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)
![(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B2744120.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)
